molecular formula C16H11ClN2O2 B11830209 8-Benzylamino-7-chloro-5,6-quinolinedione CAS No. 25943-56-0

8-Benzylamino-7-chloro-5,6-quinolinedione

Cat. No.: B11830209
CAS No.: 25943-56-0
M. Wt: 298.72 g/mol
InChI Key: TWYCUVUPOACXOW-UHFFFAOYSA-N
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Description

8-(Benzylamino)-7-chloroquinoline-5,6-dione is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-7-chloroquinoline-5,6-dione typically involves multiple steps. One common method starts with the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(Benzylamino)-7-chloroquinoline-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the 7-chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

8-(Benzylamino)-7-chloroquinoline-5,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(benzylamino)-7-chloroquinoline-5,6-dione involves its interaction with specific molecular targets. It is known to bind to DNA and proteins, affecting their function. The compound’s quinoline ring system allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Quinoxaline: Another nitrogen-containing heterocycle with similar applications.

    Pyridazine: Known for its pharmacological properties.

Uniqueness

8-(Benzylamino)-7-chloroquinoline-5,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

25943-56-0

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

8-(benzylamino)-7-chloroquinoline-5,6-dione

InChI

InChI=1S/C16H11ClN2O2/c17-12-14(19-9-10-5-2-1-3-6-10)13-11(7-4-8-18-13)15(20)16(12)21/h1-8,19H,9H2

InChI Key

TWYCUVUPOACXOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)C(=O)C3=C2N=CC=C3)Cl

Origin of Product

United States

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